molecular formula C7H9NO3 B2944598 methyl 2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate CAS No. 77867-47-1

methyl 2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No. B2944598
CAS RN: 77867-47-1
M. Wt: 155.153
InChI Key: MIOWHNMUNHLDDK-UHFFFAOYSA-N
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Description

“Methyl 2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate” is a chemical compound with the CAS Number: 77867-47-1. It has a molecular weight of 155.15 and its IUPAC name is the same as the common name . The compound is solid in physical form .


Physical And Chemical Properties Analysis

The compound is solid in physical form . No additional physical and chemical properties were found in the available literature.

Scientific Research Applications

  • Organic Chemistry

    • Application : The compound 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide was obtained as a single product in an experiment on the cyclization modes of a glycine-derived enamino amide .
    • Method : The experiment involved a cyclization process under Boc-deprotection conditions .
    • Results : The experiment resulted in a high yield and operational simplicity, extending previous observations on the cyclization reactions of similarly functionalized enamines .
  • Pharmaceutical Chemistry

    • Application : Imidazole, a compound structurally related to pyrrole, is used in the development of new drugs .
    • Method : Various synthetic routes are used for imidazole and its derived products .
    • Results : Derivatives of imidazole show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
  • Pharmaceutical Chemistry

    • Application : The compound 3-Methyl-5-oxo-4-(2-arylhydrazono)-4,5-dihydro-1H-pyrrole-1-carbothioamides, which is structurally similar to the compound you mentioned, has been used in the development of new anticancer agents .
    • Method : The compound was obtained from the reaction of ethyl 3-oxo-2-(2-arylhydrazono)butanoates with thiosemicarbazide .
    • Results : The products showed promising binding affinities against the active site of the epidermal growth factor receptor kinase (EGFR). The cytotoxicity of the potent products was examined against the human liver carcinoma cell line (HepG-2) and revealed activities close to Doxorubicin, a standard drug .
  • Medicinal Chemistry

    • Application : N2O2-coordination-type zinc (II) complexes based on pyrrole-3-carboxamide derivatives are potential hypoglycemic agents .
    • Method : The complexes were synthesized and their insulin-mimetic activities were evaluated .
    • Results : Four out of the five newly synthesized complexes exhibited higher in vitro insulin-mimetic activities than ZnSO4, a positive control .
  • Organic Chemistry

    • Application : Synthesis of novel substituted 4H-chromen-1,2,3,4-tetrahydropyrimidine-5-carboxylates as potential anti-mycobacterial and anticancer agents .
    • Method : The synthesis involved the reaction of various precursors to form the desired compounds .
    • Results : The synthesized compounds showed promising anti-mycobacterial and anticancer activities .
  • Organic Chemistry
    • Application : The compound 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide was obtained as a single product in an experiment on the cyclization modes of a glycine-derived enamino amide .
    • Method : The experiment involved a cyclization process under Boc-deprotection conditions .
    • Results : The experiment resulted in a high yield and operational simplicity, extending previous observations on the cyclization reactions of similarly functionalized enamines .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard codes associated with it are H302, H312, and H332. Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

methyl 5-methyl-2-oxo-1,3-dihydropyrrole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-4-5(7(10)11-2)3-6(9)8-4/h3H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOWHNMUNHLDDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(=O)N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

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